molecular formula C13H9ClN2O2S B2499517 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 326618-92-2

1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2499517
CAS No.: 326618-92-2
M. Wt: 292.74
InChI Key: RBMBWNXBCRAGPO-UHFFFAOYSA-N
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Description

  • The thieno[2,3-c]pyrazole intermediate is then subjected to a coupling reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
  • This step typically requires a solvent like dichloromethane and is carried out at room temperature.
  • Carboxylation:

    • The final step involves the introduction of the carboxylic acid group, which can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

    • Formation of the Thieno[2,3-c]pyrazole Core:

      • Starting with a suitable thiophene derivative, such as 2-bromo-3-methylthiophene, undergoes a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyrazole ring.
      • Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

      Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the functional groups.

      Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in an acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nitric acid for nitration, bromine for bromination.

    Major Products:

      Oxidation: Introduction of hydroxyl or carbonyl groups.

      Reduction: Formation of alcohols or amines.

      Substitution: Introduction of nitro or halogen groups on the aromatic ring.

    Chemistry:

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Serves as a ligand in coordination chemistry for the development of metal complexes.

    Biology:

    • Investigated for its potential as an antimicrobial and antifungal agent.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine:

    • Explored for its potential as an anti-inflammatory and anticancer agent.
    • Evaluated for its pharmacokinetic properties and bioavailability.

    Industry:

    • Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
    • Applied in the synthesis of specialty chemicals and advanced materials.

    Comparison with Similar Compounds

    • 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
    • 1-(4-Bromophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
    • 1-(4-Chlorophenyl)-3-ethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

    Comparison:

    • Uniqueness: The presence of the 4-chlorophenyl group in 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
    • Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the chlorine atom.
    • Biological Activity: The specific substitution pattern on the aromatic ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.

    Properties

    IUPAC Name

    1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RBMBWNXBCRAGPO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9ClN2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    292.74 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    326618-92-2
    Record name 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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